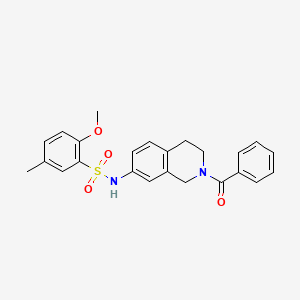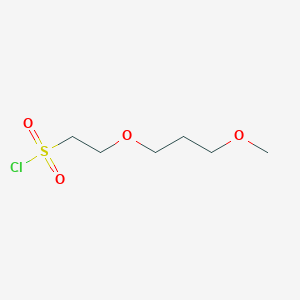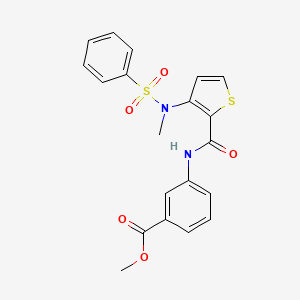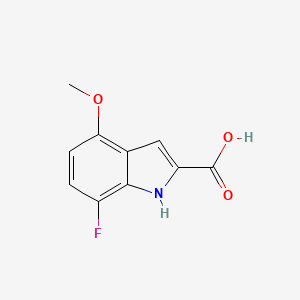
7-fluoro-4-methoxy-1H-indole-2-carboxylic Acid
Übersicht
Beschreibung
7-Fluoro-4-methoxy-1H-indole-2-carboxylic Acid is a chemical compound with the molecular formula C10H8FNO3 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular weight of 7-Fluoro-4-methoxy-1H-indole-2-carboxylic Acid is 209.17 . More detailed structural analysis is not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Fluoro-4-methoxy-1H-indole-2-carboxylic Acid are not fully detailed in the retrieved data. It is known that the compound has a molecular weight of 209.17 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Environmental Applications
While specific studies directly addressing 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid were not identified, research on related fluorinated carboxylic acids and indole derivatives provides insight into potential applications and implications of similar compounds in scientific research. These can range from environmental assessments of fluorinated alternatives to applications in drug synthesis and the exploration of natural compounds' structure-activity relationships.
Environmental Impact of Fluorinated Compounds : Fluorinated carboxylic acids, such as perfluoroalkyl carboxylic acids (PFCAs), have been studied for their environmental persistence and potential health impacts. Such research is crucial for understanding the ecological and human health risks associated with fluorinated compounds, which may share structural similarities with 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid. Studies have focused on the environmental releases, persistence, and biotic exposure of these substances, highlighting the need for comprehensive risk assessment and management (Wang et al., 2013).
Indole Synthesis and Applications : The synthesis of indole and its derivatives has been a significant area of research due to the indole nucleus's presence in many natural products and pharmaceuticals. A comprehensive review of methods for indole synthesis, including those that might be applicable to the synthesis of 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid, categorizes various strategies for constructing the indole core. This synthesis knowledge is foundational for developing new drugs and understanding biological mechanisms (Taber & Tirunahari, 2011).
Drug Synthesis and Pharmacological Importance : Carboxylic acids, including those derived from biomass like levulinic acid, serve as precursors for synthesizing a wide array of value-added chemicals, including pharmaceuticals. The flexibility offered by the carboxylic and carbonyl functional groups aids in creating diverse and potent drugs. This relevance extends to compounds like 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid, which could play a role in synthesizing novel therapeutic agents (Zhang et al., 2021).
Biological Activities of Carboxylic Acids : Natural carboxylic acids from plants exhibit a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationship of these compounds, such as benzoic acid and its derivatives, indicates that minor modifications to the carboxylic acid structure can significantly impact bioactivity. This insight is valuable for designing and synthesizing new compounds with enhanced biological functions (Godlewska-Żyłkiewicz et al., 2020).
Eigenschaften
IUPAC Name |
7-fluoro-4-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-15-8-3-2-6(11)9-5(8)4-7(12-9)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIRPPJGVZXBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-4-methoxy-1H-indole-2-carboxylic Acid | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2577995.png)
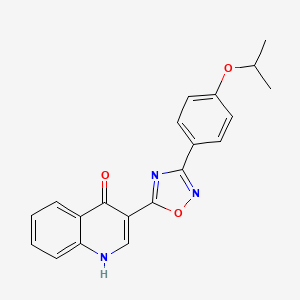
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2577999.png)
![[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B2578000.png)
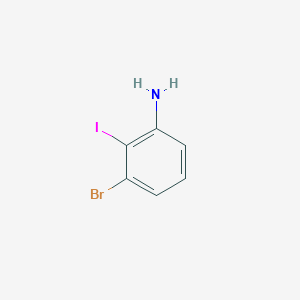
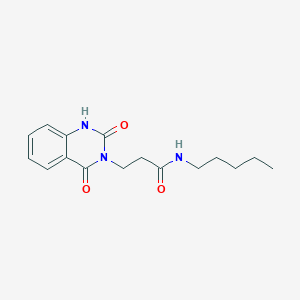
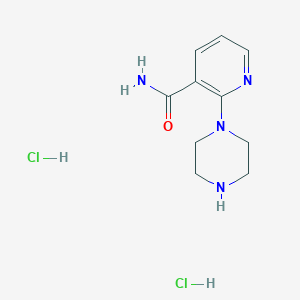
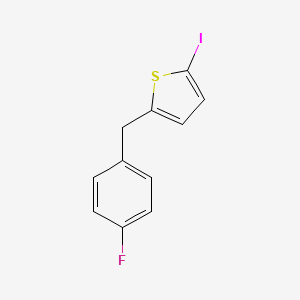
![Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate](/img/structure/B2578008.png)
![3-Fluorosulfonyloxy-5-[(methyl-oxo-propan-2-yl-lambda6-sulfanylidene)carbamoyl]pyridine](/img/structure/B2578009.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2578012.png)
